2-Bromo-N-(2-isobutoxyphenyl)acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-isobutoxyphenyl)acetamide typically involves the bromination of N-(2-isobutoxyphenyl)acetamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-isobutoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted acetamides, while oxidation reactions can produce corresponding carboxylic acids.
Scientific Research Applications
2-Bromo-N-(2-isobutoxyphenyl)acetamide is used in various scientific research applications, including:
Proteomics: It is used as a biochemical tool to study protein interactions and functions.
Biochemical Studies: The compound is employed in the investigation of biochemical pathways and mechanisms.
Medicinal Chemistry: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industrial Applications: Potential use in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-isobutoxyphenyl)acetamide involves its interaction with specific molecular targets, such as proteins or enzymes. The bromine atom can participate in electrophilic substitution reactions, while the acetamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins or enzymes, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(2-methoxyphenyl)acetamide
- 2-Bromo-N-(2-ethoxyphenyl)acetamide
- 2-Bromo-N-(2-propoxyphenyl)acetamide
Uniqueness
2-Bromo-N-(2-isobutoxyphenyl)acetamide is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and interaction with molecular targets. This structural feature can result in different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
2-bromo-N-[2-(2-methylpropoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-9(2)8-16-11-6-4-3-5-10(11)14-12(15)7-13/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBGNUDTDAARKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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